molecular formula C8H11ClN2O2 B11824502 3-(1-Ethylimidazol-2-yl)prop-2-enoic acid;hydrochloride

3-(1-Ethylimidazol-2-yl)prop-2-enoic acid;hydrochloride

Cat. No.: B11824502
M. Wt: 202.64 g/mol
InChI Key: YXQAGLKGTIRJIE-UHFFFAOYSA-N
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Description

3-(1-ethyl-1H-imidazol-2-yl)prop-2-enoic acid hydrochloride is a chemical compound with the molecular formula C8H10N2O2·HCl It is a derivative of imidazole, a five-membered heterocyclic compound containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-ethyl-1H-imidazol-2-yl)prop-2-enoic acid hydrochloride typically involves the reaction of 1-ethylimidazole with acrylonitrile, followed by hydrolysis and subsequent acidification to obtain the hydrochloride salt. The reaction conditions often include:

    Starting Materials: 1-ethylimidazole and acrylonitrile.

    Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, under reflux conditions.

    Hydrolysis: The nitrile group is hydrolyzed to the corresponding carboxylic acid using an acid such as hydrochloric acid.

    Acidification: The final step involves the addition of hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

3-(1-ethyl-1H-imidazol-2-yl)prop-2-enoic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.

    Reduction: Reduction reactions can convert the double bond in the propenoic acid moiety to a single bond, forming the corresponding propanoic acid derivative.

    Substitution: The imidazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic reagents like nitric acid for nitration or bromine for halogenation are employed.

Major Products Formed

    Oxidation: Imidazole N-oxides.

    Reduction: Propanoic acid derivatives.

    Substitution: Nitrated or halogenated imidazole derivatives.

Scientific Research Applications

3-(1-ethyl-1H-imidazol-2-yl)prop-2-enoic acid hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or ligand for biological receptors.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 3-(1-ethyl-1H-imidazol-2-yl)prop-2-enoic acid hydrochloride involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzyme active sites, inhibiting their activity. The propenoic acid moiety can interact with biological membranes, affecting their permeability and function. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Imidazole: The parent compound, which is a simple five-membered ring with two nitrogen atoms.

    1-ethylimidazole: A derivative with an ethyl group attached to the nitrogen atom.

    3-(1-methyl-1H-imidazol-2-yl)prop-2-enoic acid: A similar compound with a methyl group instead of an ethyl group.

Uniqueness

3-(1-ethyl-1H-imidazol-2-yl)prop-2-enoic acid hydrochloride is unique due to the presence of both the imidazole ring and the propenoic acid moiety. This combination allows for diverse chemical reactivity and potential biological activity. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.

Properties

IUPAC Name

3-(1-ethylimidazol-2-yl)prop-2-enoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2.ClH/c1-2-10-6-5-9-7(10)3-4-8(11)12;/h3-6H,2H2,1H3,(H,11,12);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXQAGLKGTIRJIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CN=C1C=CC(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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